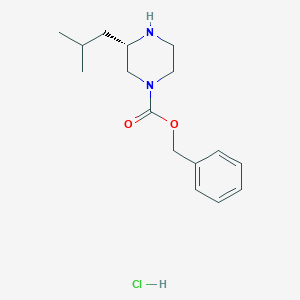

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

CAS No.: 1269437-76-4

Cat. No.: VC17549136

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269437-76-4 |

|---|---|

| Molecular Formula | C16H25ClN2O2 |

| Molecular Weight | 312.83 g/mol |

| IUPAC Name | benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1 |

| Standard InChI Key | SGVQHOAZADBVAX-RSAXXLAASA-N |

| Isomeric SMILES | CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride possesses the molecular formula C₁₆H₂₅ClN₂O₂ and a molar mass of 312.83 g/mol. Its IUPAC name, benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate hydrochloride, reflects its stereochemistry at the third carbon of the piperazine ring, where the isobutyl group (2-methylpropyl) is oriented in the S-configuration. The hydrochloride salt enhances solubility, a critical factor in pharmaceutical formulations.

The compound’s structure comprises:

-

A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4.

-

A benzyloxycarbonyl (Cbz) group at position 1, serving as a protective moiety in synthetic processes.

-

An isobutyl substituent at position 3, contributing to hydrophobic interactions in biological systems.

Spectroscopic and Physicochemical Data

While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, the isomeric SMILES notation—

CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl—confirms the S-configuration and connectivity. The presence of the hydrochloride salt is evident from the terminal chlorine atom. Key physicochemical properties inferred from analogous piperazine derivatives include:

-

Water solubility: Moderate, enhanced by the hydrochloride counterion.

-

Lipophilicity: Elevated due to the isobutyl and benzyl groups, suggesting favorable blood-brain barrier penetration.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (S)-benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves multi-step protocols to achieve stereochemical purity. A representative pathway includes:

-

Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under acidic conditions generates the piperazine backbone.

-

Stereoselective Alkylation: Introduction of the isobutyl group at position 3 using chiral catalysts or resolving agents ensures the S-configuration.

-

Cbz Protection: Benzyl chloroformate reacts with the secondary amine at position 1 to install the Cbz group, preventing unwanted side reactions.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Key Reaction Mechanisms

-

Alkylation: The isobutyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. Steric hindrance from the piperazine ring necessitates optimized reaction temperatures (e.g., 0–25°C) to minimize racemization.

-

Deprotection: The Cbz group can be removed via hydrogenolysis (H₂/Pd-C) to expose the secondary amine for further functionalization.

Comparative Analysis with Structural Analogs

(S)-Benzyl 3-Benzylpiperazine-1-Carboxylate Hydrochloride

A related compound, substituting the isobutyl group with a benzyl moiety (C₁₉H₂₃ClN₂O₂; MW 346.8 g/mol) , highlights the impact of substituent hydrophobicity:

| Property | (S)-3-Isobutyl Derivative | (S)-3-Benzyl Derivative |

|---|---|---|

| Molecular Weight | 312.83 g/mol | 346.8 g/mol |

| Substituent | Isobutyl (C₄H₉) | Benzyl (C₇H₇) |

| LogP (Predicted) | ~2.1 | ~3.5 |

| Receptor Affinity | Moderate | High (due to aromaticity) |

The benzyl analog’s enhanced lipophilicity may improve membrane permeability but could reduce selectivity due to nonspecific hydrophobic interactions.

Challenges and Future Directions

Research Gaps

-

In Vivo Efficacy: No preclinical data on pharmacokinetics or toxicity are available.

-

Stereochemical Stability: Racemization risks during synthesis and storage require investigation.

Synthetic Optimization

Advances in asymmetric catalysis and flow chemistry could enhance yield and stereopurity. For instance, enzymatic resolution or chiral stationary phases in HPLC may improve separations.

Therapeutic Exploration

Priority research areas include:

-

Neurodegenerative Diseases: Targeting Aβ aggregation in Alzheimer’s via AChE inhibition.

-

Oncology: Piperazines as chemosensitizers in multidrug-resistant cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume